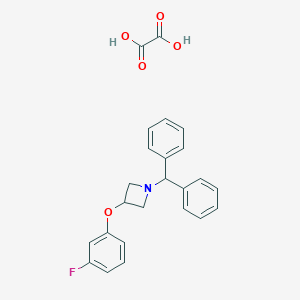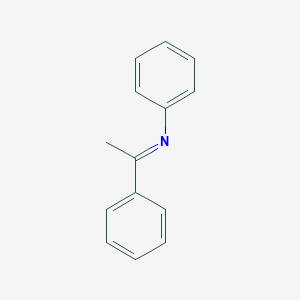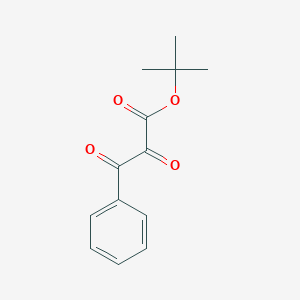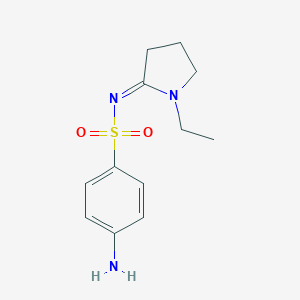
Benzenesulfonamide, 4-amino-N-(1-ethyl-2-pyrrolidinylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide, 4-amino-N-(1-ethyl-2-pyrrolidinylidene)- is a synthetic compound that has been widely studied for its biological and pharmacological properties. It belongs to the family of sulfonamide compounds that have been used as antibiotics, diuretics, and anti-inflammatory agents.
Mecanismo De Acción
The mechanism of action of Benzenesulfonamide, 4-amino-N-(1-ethyl-2-pyrrolidinylidene)- is not fully understood. However, it has been suggested that the compound exerts its biological activity by inhibiting the activity of enzymes involved in cell proliferation, viral replication, and bacterial growth. The compound has also been shown to interact with DNA and RNA, leading to the inhibition of transcription and translation.
Efectos Bioquímicos Y Fisiológicos
Benzenesulfonamide, 4-amino-N-(1-ethyl-2-pyrrolidinylidene)- has been shown to exhibit a range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating caspase enzymes. The compound has also been shown to inhibit the activity of viral enzymes such as reverse transcriptase and protease. In addition, the compound has been shown to inhibit the growth of bacterial cells by interfering with the synthesis of cell wall components.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Benzenesulfonamide, 4-amino-N-(1-ethyl-2-pyrrolidinylidene)- in lab experiments include its high potency, broad-spectrum activity, and good solubility in aqueous and organic solvents. The compound is also relatively easy to synthesize and purify. However, the compound has limitations in terms of its stability and toxicity. It can decompose under certain conditions, leading to the formation of toxic byproducts.
Direcciones Futuras
For the study of the compound include investigating its therapeutic potential, exploring its mechanism of action, and optimizing its synthesis method.
Métodos De Síntesis
The synthesis of Benzenesulfonamide, 4-amino-N-(1-ethyl-2-pyrrolidinylidene)- involves the reaction of 4-aminobenzenesulfonamide with ethylpyrrolidine-2-carboxylate in the presence of a suitable catalyst. The reaction yields the desired product in good yield and high purity. The synthesis method has been optimized to improve the yield and purity of the product.
Aplicaciones Científicas De Investigación
Benzenesulfonamide, 4-amino-N-(1-ethyl-2-pyrrolidinylidene)- has been extensively studied for its biological and pharmacological properties. It has been reported to exhibit anticancer, antiviral, and antibacterial activities. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been reported to inhibit the replication of viruses such as HIV and hepatitis C virus. In addition, the compound has been shown to exhibit antibacterial activity against a range of bacterial strains.
Propiedades
Número CAS |
126826-50-4 |
|---|---|
Nombre del producto |
Benzenesulfonamide, 4-amino-N-(1-ethyl-2-pyrrolidinylidene)- |
Fórmula molecular |
C12H17N3O2S |
Peso molecular |
267.35 g/mol |
Nombre IUPAC |
(NZ)-4-amino-N-(1-ethylpyrrolidin-2-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C12H17N3O2S/c1-2-15-9-3-4-12(15)14-18(16,17)11-7-5-10(13)6-8-11/h5-8H,2-4,9,13H2,1H3/b14-12- |
Clave InChI |
LZVKKZYKPGZBRA-UHFFFAOYSA-N |
SMILES isomérico |
CCN\1CCC/C1=N/S(=O)(=O)C2=CC=C(C=C2)N |
SMILES |
CCN1CCCC1=NS(=O)(=O)C2=CC=C(C=C2)N |
SMILES canónico |
CCN1CCCC1=NS(=O)(=O)C2=CC=C(C=C2)N |
Sinónimos |
Benzenesulfonamide, 4-amino-N-(1-ethyl-2-pyrrolidinylidene)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




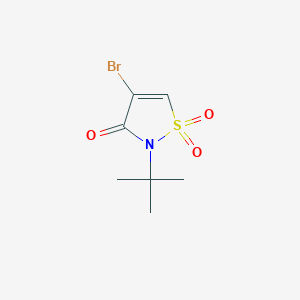
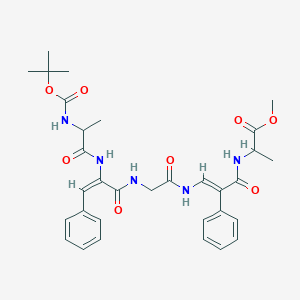
![(6AR,10AR)-1-(Tert-butyl-dimethyl-silanyloxy)-3-(1,1-dimethyl-heptyl)-6,6-dimethyl-6A,7,10,10A-tetrahydro-6H-benzo[C]chromene-9-carbaldehyde](/img/structure/B159944.png)
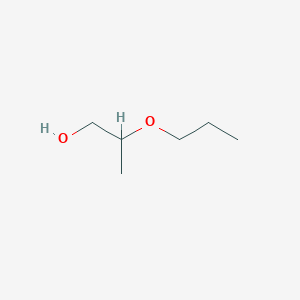
![2-[2-(2-Acetyloxyacetyl)pyrrol-1-yl]ethyl acetate](/img/structure/B159946.png)
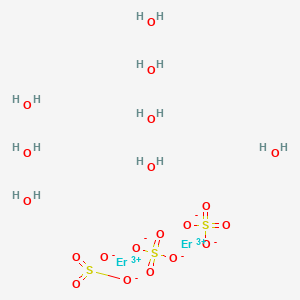
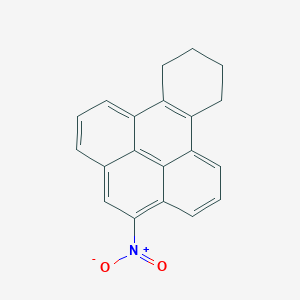
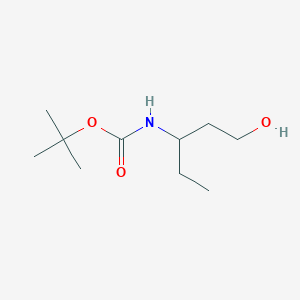
![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(R*),3bta]-(9CI)](/img/structure/B159952.png)
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hex-2-enethioate](/img/structure/B159953.png)
